An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-D-phenylalanine Hydrochloride
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-D-phenylalanine Hydrochloride
Introduction: The Strategic Utility of a Non-Canonical Amino Acid
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. 4-Bromo-D-phenylalanine hydrochloride stands out as a pivotal building block, offering a unique combination of stereochemical and physicochemical properties that are highly sought after by researchers. The presence of a bromine atom on the phenyl ring and the D-configuration of its chiral center are not trivial modifications; they are deliberate design elements that impart significant advantages.
The D-amino acid configuration provides a fundamental defense against rapid in-vivo degradation by proteases, which are overwhelmingly specific for L-amino acid substrates. This enhanced enzymatic stability can dramatically extend the half-life of peptide-based therapeutics.[1] Concurrently, the 4-bromo substituent introduces profound electronic and steric changes. It increases lipophilicity and can serve as a versatile chemical handle for further molecular modifications, influencing everything from receptor binding affinity to pharmacokinetic profiles.[1][2]
This guide offers a comprehensive technical overview of 4-Bromo-D-phenylalanine hydrochloride, synthesizing core scientific data with field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness this compound's potential in their research and development endeavors.
Section 1: Chemical Identity and Structural Framework
A precise understanding of a compound's identity is the foundation of its application. 4-Bromo-D-phenylalanine hydrochloride is an unnatural amino acid derivative that serves as a critical intermediate in the synthesis of complex biomolecules and novel pharmaceuticals.[2][3]
The hydrochloride salt form is particularly significant from a practical standpoint. The protonation of the primary amine group enhances the compound's stability and significantly improves its solubility in aqueous media, which is a crucial consideration for many synthetic and biological applications.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(4-bromophenyl)propanoic acid hydrochloride | [4] |
| Synonyms | (R)-4-Bromophenylalanine Hydrochloride; D-p-Bromophenylalanine HCl | [4] |
| CAS Number | 122852-33-9 | [4] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [4] |
| Molecular Weight | 280.55 g/mol | [4] |
| Free Base Formula | C₉H₁₀BrNO₂ | [2] |
| Free Base MW | 244.09 g/mol | [5] |
The structural framework, characterized by the D-alpha-amino acid core, a p-brominated benzyl side chain, and the hydrochloride salt, dictates its chemical behavior. The bromine atom is not merely a steric bulky group; its electron-withdrawing nature can influence the molecule's interactions and it provides a reactive site for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[6]
Section 2: Physicochemical Properties and Rationale for Use
The physical properties of 4-Bromo-D-phenylalanine hydrochloride directly inform its handling, formulation, and application. These characteristics are summarized below, followed by an expert analysis of their implications.
Table 2: Summary of Physical Properties
| Property | Description | Source(s) |
| Appearance | White to off-white powder or crystalline solid | [2][4] |
| Melting Point | 216 - 222 °C (for free base); ~260 °C with decomposition (for racemic form) | [2][5][7] |
| Solubility | Soluble in water (as HCl salt). One NMR study utilizes Deuterium oxide as a solvent. | [7] |
| Storage Conditions | 0-8 °C, in a dry, well-ventilated place | [2][8] |
| ACD/LogP | 1.89 (Predicted for HCl salt) | [4] |
| Polar Surface Area | 63.32 Ų (Predicted for HCl salt) | [4] |
Expert Insights on Physicochemical Behavior
-
Solubility Causality: The conversion of the free base amino acid to its hydrochloride salt is a deliberate and critical formulation choice. The primary amine group (pKa ~9-10) is protonated to form an ammonium salt, which can readily form hydrogen bonds with water molecules. This dramatically increases aqueous solubility compared to the zwitterionic free base, which often exhibits lower solubility near its isoelectric point. The solubility is pH-dependent; it will be highest at low pH and decrease as the pH approaches and surpasses the pKa of the ammonium group.
-
The Stereochemical Advantage: The rationale for using the D-enantiomer is rooted in overcoming the primary hurdle of peptide therapeutics: proteolytic degradation. Most endogenous proteases have a highly evolved chiral specificity for L-amino acid residues. By incorporating 4-Bromo-D-phenylalanine at strategic positions within a peptide sequence, researchers can create analogues that are resistant to enzymatic cleavage, thereby extending their biological half-life and therapeutic window.[1]
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of 4-Bromo-D-phenylalanine hydrochloride is paramount. A multi-pronged analytical approach provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For 4-Bromo-D-phenylalanine hydrochloride, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
-
¹H NMR Analysis: In a suitable solvent like D₂O, the spectrum will exhibit characteristic signals: two doublets in the aromatic region (~7.0-7.6 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring, a triplet for the α-proton (~4.0-4.3 ppm), and a doublet of doublets for the diastereotopic β-protons (~3.1-3.4 ppm).
-
¹³C NMR Analysis: The spectrum will show distinct signals for the carboxyl carbon (~170-175 ppm), the four unique aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).[7]
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-D-phenylalanine hydrochloride and dissolve it in ~0.7 mL of Deuterium oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at 25 °C. A standard proton experiment with 16-32 scans is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TSP for D₂O).
Mass Spectrometry (MS)
MS is essential for confirming molecular weight and providing fragmentation data that supports the structure.
-
Expected Ionization: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₉H₁₁BrNO₂⁺.
-
Diagnostic Isotopic Pattern: A key validation feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with a roughly 1:1 intensity ratio. This is an unambiguous indicator of the presence of one bromine atom.[9]
The following diagram outlines a standard workflow for analyzing 4-Bromo-D-phenylalanine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Standard workflow for LC-MS analysis.
Chiral Chromatography
Confirming the enantiomeric purity is non-negotiable, as any contamination with the L-enantiomer could lead to undesired biological activity or increased susceptibility to degradation.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method. This technique uses a stationary phase (column) that is itself chiral. The two enantiomers (D and L) form transient diastereomeric complexes with the chiral stationary phase, leading to differential retention times and thus, separation. A purity of ≥99% is often required for research applications.[2]
The diagram below illustrates how a chiral stationary phase differentiates between two enantiomers.
Caption: Enantiomers interact differently with a chiral stationary phase.
Section 4: Stability, Storage, and Safe Handling
Proper management of 4-Bromo-D-phenylalanine hydrochloride is essential for maintaining its integrity and ensuring laboratory safety.
Stability and Storage
-
Recommended Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be kept in a dry environment to prevent hydrolysis and clumping.
-
Potential Instability: As an amino acid, it is susceptible to degradation under harsh conditions. High temperatures can lead to decomposition, as indicated by its melting point behavior. Exposure to strong acids or bases at elevated temperatures could potentially risk racemization at the α-carbon, compromising its enantiomeric purity.
Safe Handling Protocols
4-Bromo-D-phenylalanine hydrochloride requires careful handling due to its potential hazards.
-
GHS Hazard Information: Safety data sheets indicate that the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[10] The L-isomer is classified as toxic if swallowed.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[8]
-
First Aid Measures:
Conclusion
4-Bromo-D-phenylalanine hydrochloride is more than a simple chemical reagent; it is a sophisticated design tool for medicinal chemists and peptide scientists. Its defining features—the D-stereochemistry for enzymatic stability and the 4-bromo-phenyl group for modulating bioactivity and providing a synthetic handle—make it an invaluable asset in the development of next-generation therapeutics. A thorough understanding of its chemical identity, physicochemical properties, and analytical characterization, as detailed in this guide, is the critical first step toward unlocking its full potential in the laboratory and beyond.
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The Role of Brominated Phenylalanine Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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